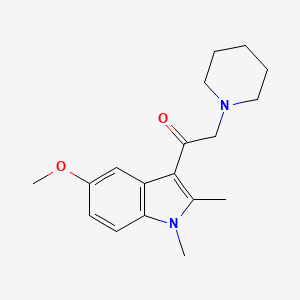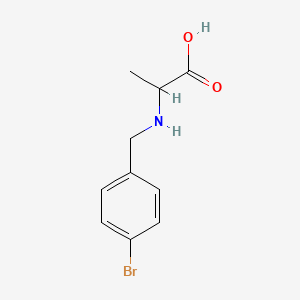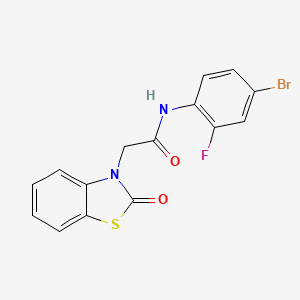![molecular formula C15H12FN3O4S B12490358 N-[2-(4-fluorophenyl)ethyl]-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B12490358.png)
N-[2-(4-fluorophenyl)ethyl]-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(4-Fluorophenyl)ethyl]amino}-6-nitro-1,2-benzothiazole-1,1-dione is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a fluorophenyl group, an ethylamino group, and a nitro group attached to a benzothiazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-Fluorophenyl)ethyl]amino}-6-nitro-1,2-benzothiazole-1,1-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amination: The ethylamino group is introduced through a nucleophilic substitution reaction, where 2-(4-fluorophenyl)ethylamine reacts with the nitrobenzothiazole intermediate.
Cyclization: The final step involves the cyclization of the intermediate to form the benzothiazole ring system, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of each step. Additionally, large-scale production may require the development of continuous flow processes and the use of advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{[2-(4-Fluorophenyl)ethyl]amino}-6-nitro-1,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
3-{[2-(4-Fluorophenyl)ethyl]amino}-6-nitro-1,2-benzothiazole-1,1-dione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: Benzothiazole derivatives are explored for their use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biological processes and pathways, particularly those involving nitro and amino groups.
Mecanismo De Acción
The mechanism of action of 3-{[2-(4-Fluorophenyl)ethyl]amino}-6-nitro-1,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-nitrobenzothiazole: This compound shares the benzothiazole ring system and nitro group but lacks the fluorophenyl and ethylamino groups.
4-Fluoro-2-nitroaniline: This compound contains the fluorophenyl and nitro groups but lacks the benzothiazole ring system.
Uniqueness
3-{[2-(4-Fluorophenyl)ethyl]amino}-6-nitro-1,2-benzothiazole-1,1-dione is unique due to the combination of its structural features, including the benzothiazole ring, nitro group, fluorophenyl group, and ethylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H12FN3O4S |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
N-[2-(4-fluorophenyl)ethyl]-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C15H12FN3O4S/c16-11-3-1-10(2-4-11)7-8-17-15-13-6-5-12(19(20)21)9-14(13)24(22,23)18-15/h1-6,9H,7-8H2,(H,17,18) |
Clave InChI |
YPBHXEDDBPPKKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN=C2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12490303.png)
![N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B12490305.png)
![2-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12490313.png)
![tert-butyl {1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12490318.png)

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B12490335.png)
![Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B12490342.png)
![1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12490344.png)

![N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine](/img/structure/B12490359.png)

